Lipophilicity Advantage: LogP of 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole vs. Non-Fluorinated Analog
The -OCF3 group confers significantly higher lipophilicity compared to non-fluorinated analogs, which is a critical parameter for membrane permeability and bioavailability. The target compound has a calculated LogP of 2.41 , while the direct methyl analog, 2-(4-methylphenyl)-1,3,4-oxadiazole, has a substantially lower LogP of approximately 1.56 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.41 |
| Comparator Or Baseline | 2-(4-Methylphenyl)-1,3,4-oxadiazole |
| Quantified Difference | Δ LogP = +0.85 (Target is more lipophilic) |
| Conditions | Calculated LogP values from vendor technical datasheets [REFS-1, REFS-2] |
Why This Matters
Higher LogP can translate to enhanced passive membrane permeability, a key factor when optimizing compounds for cellular or in vivo activity.
